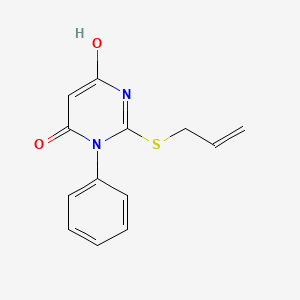![molecular formula C20H17ClN2O3S B5972791 N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5972791.png)
N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide, also known as MK-2206, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential cancer therapeutic. In
Mechanism of Action
N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide is a selective inhibitor of AKT, which is a downstream effector of the phosphatidylinositol 3-kinase (PI3K) signaling pathway. AKT plays a critical role in cell survival and proliferation by regulating a variety of downstream targets, including mTOR, FOXO, and GSK3. Inhibition of AKT leads to decreased cell survival and increased sensitivity to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is defective in cancer cells. It also inhibits the growth and proliferation of cancer cells by blocking the activity of AKT. In addition, N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide is that it is a selective inhibitor of AKT, which reduces the risk of off-target effects. It has also been shown to be effective in preclinical models of a variety of different cancers. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its effectiveness in some settings.
Future Directions
There are several future directions for the development of N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide. One area of focus is the development of more potent and selective AKT inhibitors that can overcome the limitations of N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide. Another direction is the development of combination therapies that target multiple signaling pathways to enhance the efficacy of N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide. Finally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide in different types of cancer and in combination with other therapies.
Synthesis Methods
N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide is synthesized through a multistep process that involves the reaction of 4-chlorobenzoic acid with thionyl chloride to produce 4-chlorobenzoyl chloride. The resulting compound is then reacted with 4-methylphenylamine to form 4-chloro-N-(4-methylphenyl)benzamide. The final step involves the reaction of the intermediate compound with p-toluenesulfonyl chloride to produce N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide.
Scientific Research Applications
N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been extensively studied in preclinical models of cancer, including breast, prostate, and ovarian cancers. It has been shown to inhibit the activity of AKT, a protein kinase that plays a critical role in cell survival and proliferation. Inhibition of AKT leads to decreased cell survival and increased sensitivity to chemotherapy and radiation therapy. N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy.
properties
IUPAC Name |
N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c1-14-5-9-18(10-6-14)23-27(25,26)19-4-2-3-15(13-19)20(24)22-17-11-7-16(21)8-12-17/h2-13,23H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYVOFGAMVMIGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfamoyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]pentanoate](/img/structure/B5972711.png)
![N'-[2-(4-methylphenoxy)acetyl]propanohydrazide](/img/structure/B5972719.png)

![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline](/img/structure/B5972734.png)
![2-(1-cyclopentyl-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5972744.png)
![2-[1-benzyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5972760.png)
![2-imino-5-{3-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5972766.png)
![2-[(2-methoxyphenyl)amino]-4'-methyl-2'-(4-morpholinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B5972767.png)
![5-[(benzylthio)methyl]-4-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5972769.png)
![N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5972784.png)
![2-methyl-7-[4-(2-oxopiperidin-1-yl)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5972785.png)
![2-ethyl-7-(3-methoxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5972796.png)
![1'-[3-(2-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine hydrochloride](/img/structure/B5972799.png)
![2-butyryl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B5972801.png)